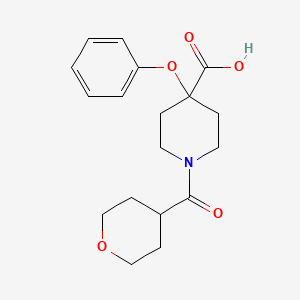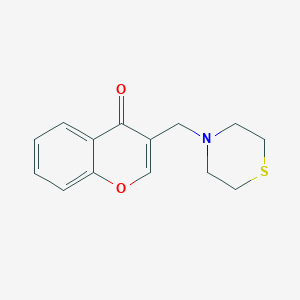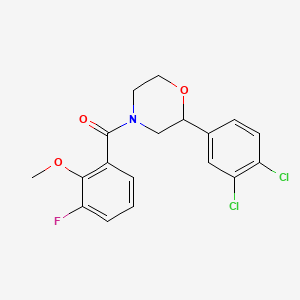
3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, also known as OXA-23 inhibitor, is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide involves the inhibition of this compound enzyme. This inhibition prevents the enzyme from breaking down beta-lactam antibiotics, which makes bacteria susceptible to these antibiotics. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. As an anti-inflammatory agent, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its application. As an this compound inhibitor, this compound can make bacteria susceptible to beta-lactam antibiotics, which can lead to the eradication of bacterial infections. In cancer treatment, this compound has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of cancer cell growth. As an anti-inflammatory agent, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide in lab experiments include its high potency and selectivity for this compound enzyme inhibition. This compound has also been shown to have low toxicity, which makes it a promising candidate for further studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide. One of the most promising directions is its use as an this compound inhibitor for the treatment of bacterial infections. Further studies are needed to optimize the synthesis method and improve the solubility of this compound for in vivo studies. Additionally, this compound has shown potential as an anti-cancer agent and anti-inflammatory agent, and further studies are needed to explore these applications. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective inhibitors of this compound enzyme.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting product is then reacted with N-methyl-1,2,4-oxadiazole-5-amine in the presence of triethylamine to produce the final product. This synthesis method has been optimized to produce high yields of this compound.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been studied extensively for its potential applications in the field of medicine. One of the most promising applications of this compound is its use as an this compound inhibitor. This compound is an enzyme that is responsible for the resistance of bacteria to beta-lactam antibiotics. Inhibiting this enzyme can make bacteria susceptible to beta-lactam antibiotics, which are commonly used to treat bacterial infections. This compound has also been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-12-9(15)10-13-8(14-16-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMVNCYFDHYVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B5370775.png)
![7-ethyl-1-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-3-methyl-6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one](/img/structure/B5370790.png)

![7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370802.png)
![isopropyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5370807.png)
![7-[(dimethylamino)(2-methylphenyl)acetyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5370808.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5370817.png)
![1-(4-bromophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5370820.png)
![N-cycloheptyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5370827.png)


![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B5370841.png)
![ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5370850.png)
